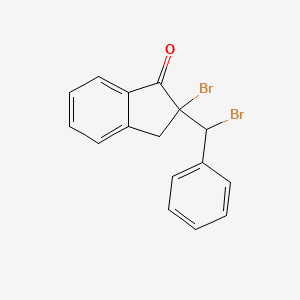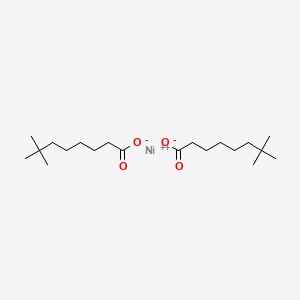
Nickel(2+) neodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(2+) neodecanoate is a chemical compound with the formula C20H38NiO4. It is a nickel salt of neodecanoic acid, which is a branched-chain carboxylic acid. This compound is known for its applications in various industrial processes, particularly as a catalyst and in the production of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Nickel(2+) neodecanoate can be synthesized through the reaction of nickel carbonate with neodecanoic acid. The process involves mixing neodecanoic acid and trimethylacetic acid in a reactor, followed by the addition of nickel carbonate. The mixture is then subjected to a heating reflux reaction with propionic acid and xylene. After the reaction, dehydration and xylene removal are performed to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Nickel(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to nickel(3+) under alkaline conditions using reagents like bromine.
Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Bromine in an alkaline medium.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various ligands in appropriate solvents.
Major Products
Oxidation: Nickel(3+) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
科学研究应用
Nickel(2+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential role in enzyme catalysis and as a cofactor in certain biochemical reactions.
Medicine: Studied for its potential use in anticancer therapies due to its ability to interact with biological molecules.
Industry: Employed in the production of specialty chemicals, coatings, and as an additive in lubricants
作用机制
The mechanism of action of nickel(2+) neodecanoate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, nickel ions can act as enzyme cofactors, facilitating catalytic processes. The molecular targets include enzymes such as urease and hydrogenase, where nickel plays a crucial role in the catalytic activity .
相似化合物的比较
Nickel(2+) neodecanoate can be compared with other nickel compounds such as:
Nickel(2+) acetate: Similar in its coordination chemistry but differs in its solubility and reactivity.
Nickel(2+) carbonate: Used as a precursor in the synthesis of this compound.
Nickel(2+) hydroxide: Commonly used in battery applications and differs in its physical properties and applications.
This compound is unique due to its branched-chain neodecanoate ligand, which imparts specific solubility and reactivity characteristics, making it suitable for specialized industrial applications.
属性
CAS 编号 |
85508-44-7 |
|---|---|
分子式 |
C20H38NiO4 |
分子量 |
401.2 g/mol |
IUPAC 名称 |
7,7-dimethyloctanoate;nickel(2+) |
InChI |
InChI=1S/2C10H20O2.Ni/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
VNBCIRBFLBYHCW-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



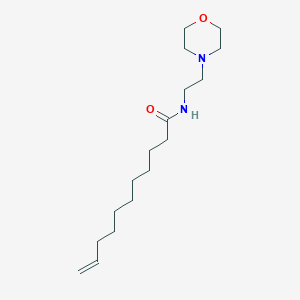

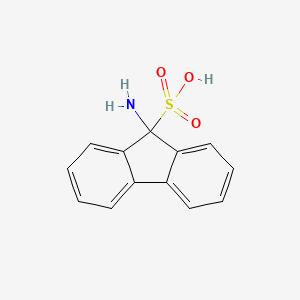
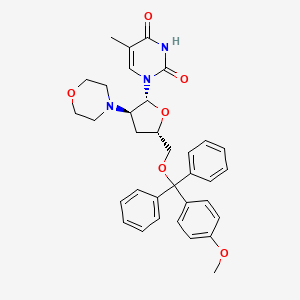
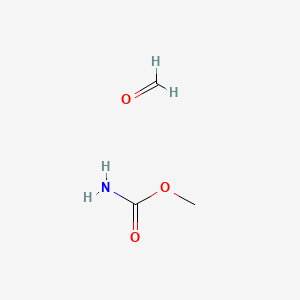
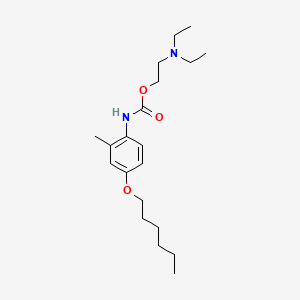

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
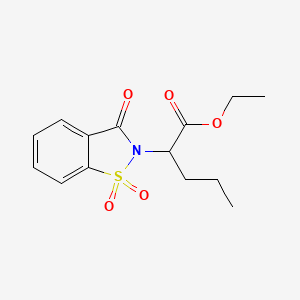
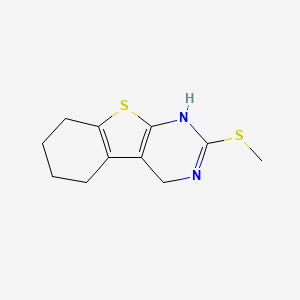
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
